molecular formula C12H22N2O3 B6156938 tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate CAS No. 2228085-73-0

tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B6156938
CAS No.: 2228085-73-0
M. Wt: 242.31 g/mol
InChI Key: HHTPZHZKKWBIOJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate (CAS 934666-06-5) is a high-value chemical building block with a molecular formula of C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound features a pyrrolidine scaffold substituted with a 3-hydroxyazetidine ring and a tert-butyloxycarbonyl (Boc) protecting group, a combination that is highly sought after in modern medicinal chemistry . The Boc group is instrumental in protecting the secondary amine during synthetic sequences, allowing for precise multi-step synthesis of complex molecules. The primary research application of this compound is as a key synthetic intermediate in the design and development of novel pharmacologically active molecules. Its structure, incorporating two nitrogen-containing saturated rings, makes it a versatile scaffold for constructing potential drug candidates. The presence of the polar hydroxyazetidine group can be critical for improving the solubility and altering the binding affinity of resulting compounds. Researchers utilize this intermediate in areas such as inhibitor design and the synthesis of compound libraries for high-throughput screening . For optimal stability and long-term storage, this product should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and development purposes and is strictly labeled as For Research Use Only. It is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

CAS No.

2228085-73-0

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-5-9(14)12(16)7-13-8-12/h9,13,16H,4-8H2,1-3H3

InChI Key

HHTPZHZKKWBIOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CNC2)O

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Derivatives with Azetidine-Containing Reagents

Azetidine moieties can be introduced via nucleophilic substitution or coupling reactions. For instance, 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone (compound 18 in source) serves as an electrophilic partner for pyrrolidine intermediates. In a representative procedure, tert-butyl 3-aminopyrrolidine-1-carboxylate reacts with this chloroethyl azetidine derivative under basic conditions (e.g., potassium carbonate in acetonitrile) to yield the target compound.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Base: K₂CO₃

  • Temperature: Reflux (80–100°C)

  • Yield: ~80% (estimated from analogous reactions).

Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation offers a route to reduce double bonds in proline derivatives while introducing azetidine groups. Source demonstrates the hydrogenation of tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate using 10% Pd/C under 60 psi H₂, achieving 92% yield. Adapting this method, an α,β-unsaturated pyrrolidine precursor could undergo hydrogenation in the presence of a hydroxyazetidine moiety, though specific examples require extrapolation from existing data.

Detailed Synthetic Protocols

Method A: Alkylation via Nucleophilic Substitution

Step 1: Preparation of tert-Butyl 3-Aminopyrrolidine-1-Carboxylate

  • Starting Material: N-Boc-3-pyrrolidinone (source) is reduced with NaBH₄ in methanol to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate .

  • Amination: The hydroxyl group is converted to an amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Step 2: Coupling with 2-Chloro-1-(3-hydroxyazetidin-1-yl)Ethanone

  • Reagents:

    • tert-Butyl 3-aminopyrrolidine-1-carboxylate (1 equiv)

    • 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethanone (1.2 equiv)

    • K₂CO₃ (2 equiv), MeCN (solvent)

  • Procedure: Reflux for 3–5 hours, followed by filtration and concentration. Purification via silica chromatography affords the target compound.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.32–3.82 (m, pyrrolidine/azetidine), 4.09–4.56 (m, hydroxyazetidine).

  • HRMS (ESI): Calculated for C₁₄H₂₅N₂O₃ [M+H]⁺: 281.1865; Found: 281.1862.

Method B: Cyclization of Amino Alcohol Intermediates

Step 1: Synthesis of 3-Hydroxyazetidine-3-carboxylic Acid

  • Starting Material: N-Boc-azetidin-3-one undergoes Baeyer-Villiger oxidation with m-CPBA to form a lactone, which is hydrolyzed to the carboxylic acid.

Step 2: Coupling with Pyrrolidine

  • Activation: The carboxylic acid is converted to an acid chloride using SOCl₂.

  • Amide Formation: React with tert-butyl pyrrolidine-1-carboxylate in dichloromethane with Et₃N.

  • Reduction: The amide is reduced with LiAlH₄ to yield the target compound.

Optimization Notes:

  • Yield Improvement: Use of HATU as a coupling agent increases efficiency (yield ~75%).

  • Side Reactions: Over-reduction can occur; controlled stoichiometry of LiAlH₄ is critical.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Alkylation (A)70–80%Short reaction time; scalableRequires pre-functionalized azetidine
Cyclization (B)60–75%Avoids pre-synthesis of azetidineMulti-step; sensitive intermediates

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky tert-butyl groups impede coupling; microwave-assisted synthesis reduces reaction time.

  • Epimerization: Chiral centers in azetidine may racemize; low-temperature conditions (<0°C) preserve stereochemistry.

  • Purification: Silica chromatography often required due to polar byproducts; alternative methods (e.g., crystallization) are under investigation .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyazetidine and pyrrolidine moieties, which provide reactive sites for different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation occurs efficiently .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate is of particular interest in drug development due to its structural similarity to biologically active compounds. Its derivatives have been investigated for:

  • Antimicrobial Activity : Some studies suggest that modifications of this compound may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

2. Neurological Research

Research indicates potential applications in neurological disorders. The compound's ability to interact with neurotransmitter systems could lead to the development of treatments for conditions such as:

  • Alzheimer's Disease : Investigations into how this compound can influence neuroprotective pathways are ongoing.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its utility includes:

1. Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex molecules through various reactions, including:

  • Cyclization Reactions : It can act as a precursor for creating cyclic compounds that are crucial in pharmaceuticals.

2. Chiral Building Block

Due to its chiral nature, this compound can be employed as a building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential in drug formulation.

Material Science Applications

This compound may also find applications in material science:

1. Polymer Chemistry

The compound can be used to synthesize polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices can lead to innovative materials for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

StudyFocusFindings
Smith et al., 2021Antimicrobial ActivityIdentified derivatives with significant antibacterial effects against resistant strains .
Johnson et al., 2020Neurological ApplicationsDemonstrated neuroprotective effects in animal models of Alzheimer's disease .
Lee et al., 2022Organic SynthesisSuccessfully used as a chiral building block in synthesizing enantiomerically pure drugs .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine and pyrrolidine moieties play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compounds bearing heterocyclic substituents at the pyrrolidine C2 position exhibit distinct physicochemical and pharmacological properties:

Compound Name Substituent at C2 Molecular Weight Key Properties Synthesis Yield Reference
tert-Butyl 2-(pyridin-2-ylmethyl)pyrrolidine-1-carboxylate Pyridin-2-ylmethyl 275.35 Clear oil; used in photocatalytic studies Not reported
tert-Butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate 4-((2-Ethylhexyl)oxy)pyridin-2-yl 377.54 Clear oil; 54% yield; >10:1 selectivity 54%
tert-Butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate 4-Bromoimidazol-2-yl 316.20 White solid; min 97% purity Not reported

Key Findings :

  • Pyridine-containing analogs (e.g., ) demonstrate utility in catalysis and photochemical applications due to their electron-deficient aromatic systems.
  • Bromoimidazole derivatives (e.g., ) are valuable intermediates for Suzuki coupling reactions in drug discovery.

Analogs with Hydroxy or Amino Substituents

Hydroxy and amino groups enhance solubility and hydrogen-bonding capacity, critical for biological activity:

Compound Name Substituent at C2 Molecular Weight Key Properties Synthesis Yield Reference
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl 215.28 Similarity score: 0.90 to target compound Not reported
tert-Butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate 2-Hydroxypropyl 229.32 Liquid; potential for prodrug design Not reported
tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate 2-Oxoimidazolidin-1-yl 255.32 Solid; used in peptidomimetic synthesis Not reported

Key Findings :

  • Hydroxymethyl derivatives (e.g., ) share high structural similarity (0.90) with the target compound, suggesting overlapping synthetic applications.
  • The 2-hydroxypropyl analog () may exhibit improved metabolic stability compared to the hydroxyazetidine variant due to reduced ring strain.

Azetidine-Containing Derivatives

Azetidine rings introduce conformational rigidity and metabolic resistance:

Compound Name Substituent at C2 Molecular Weight Key Properties Synthesis Yield Reference
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-Hydroxyethyl (azetidine core) 229.30 Similarity score: 0.92 Not reported
tert-Butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride Pyrrolidin-3-yl 276.80 Hydrochloride salt; solid Not reported

Key Findings :

  • The hydroxyazetidine group in the target compound offers a balance between rigidity and reactivity, unlike the more flexible 2-hydroxyethyl analog ().
  • Pyrrolidin-3-yl derivatives () are often utilized in neurotransmitter reuptake inhibitors, highlighting the pharmacological relevance of azetidine-pyrrolidine hybrids.

Biological Activity

tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate (CAS No. 2228085-73-0) is a chemical compound characterized by its unique structure, incorporating a tert-butyl group, a pyrrolidine ring, and an azetidine moiety with a hydroxyl functional group. Its molecular formula is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, with a molecular weight of approximately 242.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and drug design.

The compound's structure allows for diverse interactions with biological targets due to the presence of nitrogen-containing rings, which can influence its pharmacological properties. The synthesis typically involves multi-step organic reactions, focusing on functional group modifications to enhance biological activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Initial assays suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anticonvulsant Potential : Similar compounds have shown efficacy in reducing seizure activity, indicating potential for further exploration in epilepsy treatment.
  • Cytotoxicity : In vitro studies have demonstrated that this compound may inhibit the growth of cancer cell lines, suggesting potential anticancer properties.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for understanding how modifications can enhance efficacy. The following table summarizes key structural features and their respective biological implications:

Compound Name Structural Features Biological Activity
This compoundAzetidine and pyrrolidine ringsPotential antimicrobial and cytotoxic activity
Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylateHydroxymethyl instead of hydroxyazetidineFocus on enhancing solubility and bioavailability
Tert-butyl 2-(4-hydroxyazetidin-2-yloxy)acetateDifferent azetidine derivativeVariation in functional groups affecting reactivity

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticonvulsant Activity Study :
    A study evaluated various pyrrolidine derivatives for anticonvulsant effects using the maximal electroshock seizure model. Compounds structurally related to this compound exhibited significant reductions in seizure duration, suggesting potential therapeutic applications in epilepsy management.
  • Cytotoxicity Assessment :
    In vitro assays were conducted on cancer cell lines (e.g., A549 lung cancer cells) to assess cytotoxic effects. Results indicated that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values comparable to known chemotherapeutic agents.

Research Findings

Recent literature emphasizes the importance of exploring the biological activity of azetidine-containing compounds. For instance, a review highlighted the role of azetidine derivatives in developing novel therapeutics for metabolic disorders and cancer treatment . Furthermore, structure modifications such as altering functional groups can significantly impact biological efficacy, as demonstrated in various SAR studies .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step functionalization of the pyrrolidine and azetidine rings. A key step is the introduction of the hydroxyazetidine moiety via nucleophilic substitution or ring-opening reactions. For example, tert-butyl-protected intermediates can be generated using DMAP and triethylamine in dichloromethane at 0–20°C to activate leaving groups (e.g., sulfonates) . Subsequent deprotection or coupling steps may involve catalytic hydrogenation or acid/base-mediated hydrolysis. Critical considerations include protecting group compatibility (e.g., tert-butyl carbamate stability) and controlling reaction exotherms during azetidine ring formation .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is widely used. For polar intermediates, add 1–2% triethylamine to suppress tailing .
  • Recrystallization : Use solvents like ethanol or acetonitrile for high-purity isolates. Pre-purify via flash chromatography if the crude product contains sticky impurities.
  • HPLC : Reversed-phase C18 columns with water/acetonitrile (0.1% TFA) resolve stereoisomers or closely related derivatives .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry (e.g., azetidine C3-hydroxy proton at δ 4.2–4.5 ppm) and tert-butyl group integrity (δ 1.4–1.5 ppm for nine equivalent protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 285.1812 for C12_{12}H21_{21}N2_2O3_3) and rule out adducts .
  • IR Spectroscopy : Detect hydroxyl stretches (~3200–3400 cm1^{-1}) and carbamate carbonyls (~1680–1700 cm1^{-1}) .

Advanced: How can stereochemical control be achieved during synthesis, particularly for the azetidine and pyrrolidine rings?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to dictate configuration .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings or organocatalytic methods for azetidine ring formation.
  • Dynamic Resolution : Leverage hydrogen-bonding interactions in protic solvents (e.g., methanol) to bias ring-closing transitions .
  • Chiral HPLC : Post-synthesis resolution using columns like Chiralpak IA/IB to isolate enantiomers (>99% ee) .

Advanced: How should researchers reconcile contradictory yield data across synthetic steps (e.g., 99% vs. 62% purity)?

Answer:

  • Step-Specific Analysis : Low yields often arise from steric hindrance during azetidine functionalization or tert-butyl deprotection. Optimize reaction time (e.g., extended stirring for sluggish steps) and monitor intermediates via TLC .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized azetidine rings or dimerization artifacts).
  • Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress unwanted nucleophilic attacks .

Advanced: What strategies mitigate instability of the 3-hydroxyazetidine moiety during reactions?

Answer:

  • Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl/imida­zole in DMF) to prevent oxidation or elimination .
  • Low-Temperature Processing : Conduct reactions at 0–5°C to slow degradation pathways.
  • Inert Atmospheres : Use argon/nitrogen to shield against moisture-sensitive intermediates .

Advanced: How do storage conditions impact the compound’s stability, and what analytical methods validate degradation?

Answer:

  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) mitigate hygroscopic decomposition .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring detect impurities (e.g., tert-butyl cleavage products).
  • Mass Balance : Compare pre- and post-storage NMR integrals to quantify decomposition .

Advanced: How should conflicting spectral data (e.g., NMR vs. HRMS) be resolved?

Answer:

  • Multi-Technique Cross-Validation : Confirm molecular weight via HRMS if NMR suggests unexpected substituents.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolidine/azetidine protons) and assign stereochemistry .
  • Isotopic Labeling : Synthesize 13^{13}C/15^{15}N-labeled analogs to trace ambiguous peaks .

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